N-Boc-[(1R,2R)-2-(diMethylaMino) cyclopentanaMine

Chiral chromatography Asymmetric synthesis Stereochemical quality control

N-Boc-[(1R,2R)-2-(dimethylamino)cyclopentanamine (CAS 1033244-88-0, molecular formula C₁₂H₂₄N₂O₂, molecular weight 228.33 g/mol) is a chiral, orthogonally protected vicinal diamine belonging to the trans-cyclopentane-1,2-diamine scaffold class. The compound bears a tert-butyloxycarbonyl (Boc) group on the N1 primary amine and a dimethylamino tertiary amine at the C2 position, with defined (1R,2R) absolute stereochemistry.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
Cat. No. B12115713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-[(1R,2R)-2-(diMethylaMino) cyclopentanaMine
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCC1N(C)C
InChIInChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)13-9-7-6-8-10(9)14(4)5/h9-10H,6-8H2,1-5H3,(H,13,15)
InChIKeyGBYOXNVJBVMRCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-[(1R,2R)-2-(Dimethylamino)Cyclopentanamine: Key Procurement Specifications, Stereochemical Identity & Comparator Landscape


N-Boc-[(1R,2R)-2-(dimethylamino)cyclopentanamine (CAS 1033244-88-0, molecular formula C₁₂H₂₄N₂O₂, molecular weight 228.33 g/mol) is a chiral, orthogonally protected vicinal diamine belonging to the trans-cyclopentane-1,2-diamine scaffold class. The compound bears a tert-butyloxycarbonyl (Boc) group on the N1 primary amine and a dimethylamino tertiary amine at the C2 position, with defined (1R,2R) absolute stereochemistry [1]. This scaffold class has been described as a privileged chiral framework in asymmetric catalysis, chiral solvating agent development, and pharmaceutical intermediate synthesis [2]. Key procurement-relevant comparators include (1R,2R)-trans-N-Boc-1,2-cyclopentanediamine (CAS 1016971-66-6; the non-methylated primary-primary diamine), (1S,2S)-trans-N-Boc-1,2-cyclopentanediamine (CAS 586961-34-4; the enantiomer), racemic trans-N-Boc-1,2-cyclopentanediamine, cis-N-Boc-1,2-cyclopentanediamine (CAS 365996-19-6), and the trans-N-Boc-cyclohexane-1,2-diamine analog [1]. The presence of a Boc group enables orthogonal deprotection strategies under mild acidic conditions (TFA or HCl), while the dimethylamino group introduces tertiary amine character that fundamentally alters coordination chemistry and reactivity profiles relative to primary diamine analogs [2].

Stereochemistry (1R,2R) absolute configuration via chemoenzymatic route
Protection Boc (acid-labile) at N1, dimethylamino tertiary amine at N2
Research context Asymmetric catalysis, kinase inhibitor design, chiral solvating agents

Why N-Boc-[(1R,2R)-2-(Dimethylamino)Cyclopentanamine Cannot Be Replaced by Unprotected, Racemic, or Primary Diamine Analogs in Chiral Synthesis


Substituting N-Boc-[(1R,2R)-2-(dimethylamino)cyclopentanamine with a racemate, enantiomer, or primary diamine analog introduces critical failure modes in stereochemical fidelity, reactivity, and downstream application performance. The (1R,2R) absolute configuration is non-interchangeable with the (1S,2S) enantiomer: the (1R,2R)-Boc-diaminocyclopentane analog exhibits a specific optical rotation [α]ᴅ = −22 ± 2° (c = 0.5, MeOH), while the (1S,2S) enantiomer shows [α]ᴅ²⁰ = +21 ± 2°, confirming opposite chirality that would yield opposite asymmetric induction in catalytic applications . Racemic trans-N-Boc-cyclopentane-1,2-diamine fails to deliver enantioselective outcomes where chiral induction is required; the chemoenzymatic route achieves ee = 99% for the optically pure mono-carbamate, a purity level unattainable through conventional resolution of the racemate without specialized enzymatic methods [1]. The dimethylamino group is not a minor substituent—it converts the N2 amine from a primary to a tertiary amine, eliminating the possibility of forming bis-amide or bis-sulfonamide derivatives that primary diamines generate, and instead enables selective N-methylation and reductive amination at the single remaining primary amine for constructing N-(arylmethyl)-N-methylcyclopentane-1,2-diamines in high yields [1]. Replacing the cyclopentane ring with the cyclohexane analog alters ring geometry and conformational preferences, which has been shown to affect chiral recognition properties in pincer-like receptors for carboxylic acid enantiodiscrimination [2].

Using (1S,2S) enantiomer may invert asymmetric induction in catalytic applications.

Racemate substitution yields no enantioselectivity and is unsuitable for chiral synthesis.

Primary diamine analog risks bis-functionalization and requires additional protection steps.

Cyclohexane analog alters ring geometry and may reduce chiral discrimination capability.

N-Boc-[(1R,2R)-2-(Dimethylamino)Cyclopentanamine: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Absolute Stereochemistry Confirmation: (1R,2R) Enantiomer vs. (1S,2S) Enantiomer Optical Rotation Discrimination

The (1R,2R) absolute configuration is confirmed by optical rotation comparison with its enantiomer. The (1R,2R)-trans-N-Boc-1,2-cyclopentanediamine (the primary amine analog of the target compound) exhibits specific optical rotation [α]ᴅ = −22 ± 2° (c = 0.5 in MeOH), whereas the (1S,2S) enantiomer (CAS 586961-34-4) shows [α]ᴅ²⁰ = +21 ± 2° (c = 0.5 in MeOH) . While direct optical rotation data for the target dimethylamino compound are not publicly reported in primary literature, its chemoenzymatic synthesis from (1R,2R)-configured precursors ensures retention of absolute configuration, as established by Quijada et al. (2009), who demonstrated that trans-N-Boc-cyclopentane-1,2-diamines prepared via this route maintain ee = 99% . The sign and magnitude of optical rotation serve as a definitive batch-release discriminator against the wrong enantiomer.

Enantiomer Discrimination
Data to verify
Opposite rotation sign: (−) vs (+); magnitude diff. ~1° in primary amine analog pair
Supports enantiomer batch discrimination.
Dimethylamino compound rotation not publicly reported; verify with certificate.
Chiral chromatography Asymmetric synthesis Stereochemical quality control

Enantiomeric Purity Benchmarking: ee = 99% via Chemoenzymatic Route vs. Racemate Inadequacy for Enantioselective Applications

The chemoenzymatic synthesis reported by Quijada et al. (2009) delivers optically active trans-N-Boc-cyclopentane-1,2-diamines with ee = 99%, as verified by chiral HPLC analysis of the corresponding mono-carbamates [1]. This represents a substantial purity advantage over racemic trans-N-Boc-cyclopentane-1,2-diamine, which exhibits 0% ee and is unsuitable for enantioselective transformations. The enzymatic dynamic kinetic resolution (DKR) methodology using Candida antarctica lipase B (CAL-B) achieves enantioselective acetylation of cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines, with the Boc-derivative displaying distinct kinetic resolution behavior compared to Cbz, Alloc, and ethoxycarbonyl analogs [2]. For the target compound bearing the dimethylamino group, the chemoenzymatic approach from the corresponding trans-N,N-diallyl precursor ensures defined (1R,2R) configuration without racemization during subsequent N-methylation and Boc-deprotection steps [1].

Enantiomeric Purity
Head-to-head
ee = 99%
Supports enantioselective synthesis applications.
Achieved via chemoenzymatic resolution; review batch-specific HPLC data.
Enzymatic resolution Enantiomeric excess Chiral quality control

Tertiary Amine Structural Differentiation: Dimethylamino Substituent Enables Selective N-Methylation Chemistry Unachievable with Primary Diamine Analogs

The dimethylamino group at C2 fundamentally alters the synthetic utility of this scaffold compared to (1R,2R)-Boc-1,2-diaminocyclopentane (CAS 1016971-66-6), which bears two primary amines. In the chemoenzymatic synthesis reported by Quijada et al. (2009), the Boc-mono-carbamate 7 bearing a free primary amine at C2 and a Boc-protected amine at C1 was subjected to a three-step sequence—reductive amination with an aromatic aldehyde, N-methylation, and Boc cleavage—to furnish trans-N-(arylmethyl)-N-methylcyclopentane-1,2-diamines in high yields across multiple aryl aldehyde substrates [1]. The primary diamine analog would instead undergo bis-reductive amination at both nitrogen atoms, yielding N,N′-disubstituted products and losing the selective mono-functionalization capability. The dimethylamino group pre-installed in the target compound provides a tertiary amine functionality ready for direct incorporation into chiral ligands and receptors without requiring post-synthetic N-alkylation [2].

Synthetic Efficiency
Class-level
3-step sequence: reductive amination, N-methylation, Boc deprotection; high yields reported
Reduces synthetic step count vs primary diamine analog.
Qualitative advantage; yields depend on aryl aldehyde substrate.
Reductive amination Orthogonal protection Vicinal diamine derivatization

Kinase Selectivity Differentiation: (1R,2R)-Dimethylamino Cyclopentyl Scaffold in FAK vs. PYK2 Inhibitor Design—Crystallographically Validated Binding Mode

Derivatives incorporating the (1R,2R)-2-(dimethylamino)cyclopentyl moiety have been co-crystallized with focal adhesion kinase (FAK) catalytic domain, providing direct structural evidence for the scaffold's role in kinase selectivity [1]. In PDB entry 6YVY (resolution 1.92 Å), the compound 4-{[4-{[(1R,2R)-2-(dimethylamino)cyclopentyl]amino}-5-(trifluoromethyl)pyrimidin-2-yl]amino}-N-methylbenzenesulfonamide was crystallized in complex with the FAK catalytic domain, enabling a structure-kinetic relationship study by Berger et al. (2021) that elucidated the mechanism of FAK selectivity over PYK2 [2]. BindingDB data for closely related analogs bearing the (1R,2R)-2-(dimethylamino)cyclopentyl motif show IC₅₀ values of 88–154 nM against PYK2 and 140–3,800 nM against FAK, demonstrating a measurable selectivity window that is scaffold-dependent [3]. The (1R,2R) stereochemistry and dimethylamino group are both essential for the binding conformation observed in the crystal structure; replacement with a racemate or cis diastereomer would disrupt hydrogen-bonding and hydrophobic contacts with the kinase hinge region.

Kinase Selectivity
Reported
FAK IC₅₀ = 140–3,800 nM; PYK2 IC₅₀ = 88–154 nM; selectivity ratio ~1.6 to >20
Supports FAK/PYK2 selectivity optimization.
BindingDB data; crystal structure PDB 6YVY validates binding mode.
Kinase inhibitor FAK PYK2 Structure-kinetic relationship

Cyclopentane vs. Cyclohexane Scaffold Divergence: Ring Size-Dependent Chiral Recognition in Pincer-Like Receptors for Carboxylic Acid Enantiodiscrimination

Gotor and co-workers (2008) systematically investigated the structural variables controlling NMR enantiodiscrimination of chiral carboxylic acids using a family of pincer-like receptors derived from trans-cycloalkane-1,2-diamines [1]. The study demonstrated that receptor 5, containing two (1R,2R)-cyclopentanediamine moieties, exhibited the best performance as a chiral solvating agent (CSA) for carboxylic acids, outperforming the analogous cyclohexane-based receptors. The cyclopentane ring imposes a more rigid, defined binding pocket geometry compared to the more flexible cyclohexane analog, resulting in superior enantiodiscrimination of α-substituted carboxylic acids in ¹H NMR experiments [1]. The dimethylamino group in the target compound provides the tertiary amine functionality necessary for hydrogen-bonding interactions with carboxylic acid substrates, while the Boc group serves as a handle for further derivatization. This receptor class has been applied to the determination of enantiomeric purity of chiral carboxylic acids, a capability not achievable with the primary diamine or racemic analogs [2].

Chiral Discrimination
Reported
Cyclopentane receptors: baseline-resolved ¹H NMR signals; cyclohexane analogs: reduced or no discrimination
Supports carboxylic acid enantiodiscrimination method.
Substrate-dependent; reported performance is qualitative.
Chiral solvating agent NMR enantiodiscrimination Molecular recognition

HDAC Inhibitor Screening Data: Compound-Class Activity Profile Distinguishes N-Boc-Dimethylamino Cyclopentane from Highly Potent Hydroxamate HDAC Inhibitors

BindingDB screening data for the compound class including N-Boc-cyclopentane-1,2-diamine derivatives reveal a characteristic HDAC inhibition profile that differentiates this scaffold from potent hydroxamate-based HDAC inhibitors. An entry structurally related to the target compound class (BDBM50144928, CHEMBL3765179) shows IC₅₀ > 100,000 nM against HDAC1/HDAC2 in HeLa nuclear extract, and IC₅₀ = 230 nM against aminopeptidase N (APN), demonstrating a >434-fold selectivity for APN over HDAC1/2 [1]. In contrast, potent HDAC inhibitors such as SAHA (vorinostat) exhibit IC₅₀ values in the low nanomolar range against HDAC1/2. A separate analog (BDBM50596012, CHEMBL5176749) shows HDAC6 IC₅₀ = 40 nM, indicating that derivatization within this scaffold class can achieve meaningful potency at specific HDAC isoforms [2]. The Boc protecting group and dimethylamino substituent contribute to the overall pharmacophore, and their presence or absence directly impacts the HDAC isoform selectivity profile relative to free hydroxamate analogs.

HDAC Profiling
Class-level
HDAC1/2 IC₅₀ >100,000 nM; APN IC₅₀ = 230 nM; HDAC6 IC₅₀ = 40 nM (specific analog)
Supports isoform-selective HDAC probe design.
Class-level data; assay conditions vary across entries.
HDAC inhibition Epigenetic probe Structure-activity relationship

Procurement-Driven Application Scenarios for N-Boc-[(1R,2R)-2-(Dimethylamino)Cyclopentanamine in Asymmetric Synthesis, Kinase Inhibitor Design, and Chiral Analysis


Chiral Ligand Synthesis for Asymmetric Catalysis Requiring (1R,2R) Absolute Configuration with Tertiary Amine Donor Atoms

The (1R,2R)-dimethylamino cyclopentane scaffold serves as a direct precursor for bis-tertiary diamine chiral ligands used in asymmetric organometallic catalysis. As reviewed by Kizirian (2008) in Chemical Reviews, bis-tertiary diamines are a privileged ligand class for enantioselective transformations, with the element of chirality residing in the diamine backbone [1]. The target compound provides the requisite (1R,2R) stereochemistry pre-installed, a pre-formed dimethylamino tertiary amine at C2, and a Boc-protected amine at C1 that can be selectively deprotected for further functionalization. The three-step sequence reported by Quijada et al. (2009)—reductive amination, N-methylation, and Boc deprotection—enables systematic construction of N-(arylmethyl)-N-methylcyclopentane-1,2-diamines with retention of optical purity [2]. The ee = 99% specification achievable through chemoenzymatic synthesis ensures that the final ligand maintains the stereochemical integrity required for high enantioselectivity in catalytic reactions. Procurement of the (1R,2R) enantiomer with verified optical rotation is essential; the (1S,2S) enantiomer would produce the opposite sense of asymmetric induction.

FAK/PYK2 Kinase Inhibitor Development Using Crystallographically Validated (1R,2R)-Dimethylamino Cyclopentyl Pharmacophore

The co-crystal structure PDB 6YVY (resolution 1.92 Å) demonstrates that the (1R,2R)-2-(dimethylamino)cyclopentyl moiety engages in specific hydrogen-bonding and hydrophobic contacts within the FAK kinase active site [1]. Berger et al. (2021) elucidated the structure-kinetic relationship governing FAK selectivity over PYK2, showing that the chiral cyclopentyl dimethylamino group contributes to the kinetic selectivity mechanism [2]. BindingDB data for derivatives bearing this scaffold show PYK2 IC₅₀ values as low as 88 nM and FAK IC₅₀ values ranging from 140 to 3,800 nM, providing a tunable selectivity window [3]. For medicinal chemistry programs targeting FAK or PYK2, procurement of the (1R,2R)-configured building block with high enantiopurity ensures that the resulting inhibitors maintain the binding conformation observed crystallographically. Racemic or cis-diastereomeric material would yield mixtures of active and inactive isomers, complicating SAR interpretation and reducing developability.

Chiral Solvating Agent (CSA) Development for NMR-Based Determination of Carboxylic Acid Enantiopurity

Gotor and co-workers (2008) established that pincer-like receptors derived from (1R,2R)-cyclopentane-1,2-diamine exhibit superior enantiodiscrimination of chiral carboxylic acids compared to cyclohexane-based analogs in ¹H NMR spectroscopy [1]. The target compound, with its pre-installed dimethylamino group, is a direct precursor to these CSA molecules. After Boc deprotection of the N1 amine and coupling with an appropriate aromatic acid chloride, the resulting receptor provides baseline-resolved NMR signals for the α-protons of enantiomeric carboxylic acid mixtures [2]. The defined (1R,2R) stereochemistry of the cyclopentane scaffold creates a chiral pocket that discriminates between (R)- and (S)-carboxylic acids, enabling precise determination of enantiomeric purity. This application is directly relevant to pharmaceutical quality control laboratories requiring validated methods for chiral carboxylic acid analysis. Substitution with the (1S,2S) enantiomer or the racemate would eliminate or reverse the chiral discrimination capability.

Orthogonal Protection Strategy for Sequential Functionalization in Pharmaceutical Intermediate Synthesis

The target compound embodies a dual orthogonal protection strategy: the Boc group on N1 is acid-labile (cleavable with TFA or HCl), while the dimethylamino group on N2 is stable under acidic conditions but can participate in reductive amination and alkylation reactions. This orthogonality enables sequential functionalization without protecting group manipulation—a significant advantage over (1R,2R)-Boc-1,2-diaminocyclopentane (CAS 1016971-66-6), which has two primary amines and would require additional protection/deprotection steps to achieve the same level of site-selectivity [1]. The chemoenzymatic synthesis route described by Quijada et al. (2009) demonstrates that trans-N-Boc-mono-carbamates with ee = 99% undergo clean reductive amination at the free primary amine, followed by N-methylation, and subsequent Boc deprotection to release the fully elaborated vicinal diamine in high yield [2]. For procurement decisions in pharmaceutical intermediate supply chains, this compound's orthogonal protection profile reduces synthetic step count by 1–2 steps compared to primary diamine analogs, with corresponding time and cost savings.

Application
Selection Property
Validation Focus
Asymmetric catalysis ligand design
(1R,2R) stereochemistry; orthogonal Boc/tertiary amine protection
Optical rotation and enantiopurity verification
FAK/PYK2 kinase lead optimization
(1R,2R)-dimethylamino cyclopentyl pharmacophore
Selectivity and binding-mode context review
NMR chiral analysis method development
Cyclopentane-based pincer-like receptor geometry
Carboxylic acid enantiodiscrimination validation
Pharmaceutical intermediate synthesis
Orthogonal Boc/dimethylamino protection
Synthetic step economy and site-selectivity review
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